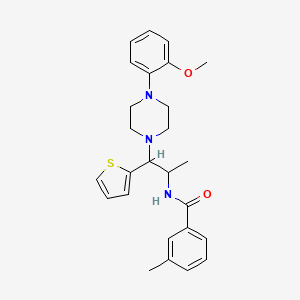

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide

Description

Properties

IUPAC Name |

N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O2S/c1-19-8-6-9-21(18-19)26(30)27-20(2)25(24-12-7-17-32-24)29-15-13-28(14-16-29)22-10-4-5-11-23(22)31-3/h4-12,17-18,20,25H,13-16H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFLNGCVAWSCID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine ring , a thiophene ring , and a 3-methylbenzamide group . The synthesis typically involves several steps:

- Formation of the Piperazine Intermediate : Reaction of 2-methoxyphenylamine with piperazine.

- Thiophene Substitution : Introduction of the thiophene ring through reaction with thiophene derivatives.

- Final Amide Formation : Reaction with 3-methylbenzoyl chloride to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly dopamine receptors. It has been shown to selectively activate the D3 dopamine receptor, which is implicated in neuropsychiatric disorders.

Key Findings on D3 Receptor Activity

- Agonist Activity : The compound exhibits potent agonist activity at the D3 receptor, promoting β-arrestin translocation and G protein activation, which are critical for downstream signaling pathways involved in neuroprotection and behavior modulation .

- Neuroprotective Effects : In animal models, compounds similar to this one have demonstrated neuroprotective effects against neurodegeneration induced by neurotoxins such as MPTP and 6-OHDA . This suggests a therapeutic potential for treating conditions like Parkinson's disease.

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to various parts of the molecule can significantly affect its biological activity:

| Compound ID | D3R Agonist Activity (EC50, nM) | D2R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |

|---|---|---|---|

| 1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |

| 2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |

| 3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |

This table summarizes the agonistic and antagonistic activities of various analogs derived from the parent compound. Notably, modifications in the methoxyphenyl groups significantly enhance D3 receptor selectivity while minimizing D2 receptor activity .

Case Studies

- Neuroprotection in Animal Models : Studies have shown that D3R-preferring agonists can protect dopaminergic neurons from degeneration in models of Parkinson's disease. The compound under study has been linked to similar protective mechanisms .

- Behavioral Studies : In behavioral assays, activation of the D3 receptor has been associated with reduced impulsivity and improved cognitive function in rodent models. These findings highlight the potential for therapeutic applications in treating impulse control disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- The target compound shares the 2-methoxyphenylpiperazine group with compounds 6d and 8d, which are propanone/propanol derivatives fused to benzo[b]thiophene.

- Compound 4j () incorporates a 2-methoxyphenylpiperazine linked to an indole-sulfonamide scaffold, demonstrating high 5-HT6 receptor antagonism (pKi = 7.83; IC50 = 32 nM). This suggests that the 2-methoxyphenyl group may optimize receptor binding in CNS-targeted analogs .

Physicochemical Properties

- Melting Points : Analogs with 2-methoxyphenylpiperazine (e.g., 6d ) exhibit moderate melting points (128–129°C), while nitro- or pyridinyl-substituted derivatives (e.g., 6f , 6e ) show higher values (161–175°C), likely due to increased polarity . The target’s benzamide group may elevate its melting point relative to 6d , though experimental data are lacking.

- Synthetic Yields: Propanone derivatives (e.g., 6d) are synthesized in high yields (~95%), whereas propanol derivatives (e.g., 8d) require additional reduction steps but retain efficiency (93.4%) .

Pharmacological and Structure-Activity Relationship (SAR) Insights

Table 2: Pharmacological Data for Selected Analogs

| Compound | Target Receptor | Binding Affinity (pKi) | Functional Activity (IC50) | Reference |

|---|---|---|---|---|

| 4j | 5-HT6 | 7.83 | 32 nM (Antagonism) | |

| 6d | N/A | N/A | N/A | |

| MK22 | N/A | N/A | N/A |

SAR Highlights :

- Piperazine Substituents : The 2-methoxyphenyl group (in 4j and 6d ) appears favorable for receptor interactions, as seen in 4j ’s high 5-HT6 affinity. Fluorophenyl or nitrophenyl groups (e.g., 6c , 6f ) may alter electron distribution, reducing binding .

- Backbone Flexibility: Ethanol/propanol derivatives (e.g., 8d, 4j) may enhance solubility compared to ketones, though this could reduce membrane permeability. The target’s benzamide group could balance these properties through hydrogen-bonding interactions .

Q & A

Q. What synthetic strategies are recommended for achieving stereochemical control during the synthesis of this compound?

Methodological Answer: Stereochemical control is critical due to the compound's chiral centers. A stepwise approach involves:

- Coupling Reactions : Use HBTU or BOP as coupling agents in THF with Et₃N to activate carboxyl groups and minimize racemization .

- Chiral Resolution : Employ chiral column chromatography (e.g., using silica gel with hexane/EtOAc gradients) to separate enantiomers. Confirm purity via optical rotation ([α]D values) and ¹H/¹³C NMR stereochemical assignments .

- Protection-Deprotection : Protect reactive groups (e.g., hydroxyl or amine) with Boc or Fmoc groups during intermediate steps to prevent undesired side reactions .

Q. How can the crystal structure of this compound be reliably determined?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data. Optimize crystal growth via vapor diffusion in DMSO/water mixtures .

- Refinement : Apply the SHELXL program for small-molecule refinement. Use the Flack x parameter to resolve enantiomeric ambiguity, particularly for non-centrosymmetric structures .

- Validation : Cross-validate bond lengths/angles with similar piperazine derivatives (e.g., C–N bond lengths ~1.45 Å) and check for R-factor convergence (<5%) .

Advanced Research Questions

Q. How can receptor binding affinity and selectivity be systematically evaluated for this compound?

Methodological Answer:

- Radioligand Displacement Assays : Test affinity for dopamine D3 or histamine H1/H4 receptors using [³H]spiperone or [³H]mepyramine. Calculate IC₅₀ values via nonlinear regression and convert to Kᵢ using the Cheng-Prusoff equation .

- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) with receptor structures (PDB: 4M48 for D3). Prioritize piperazine-thiophene interactions with transmembrane helices and validate with mutagenesis (e.g., D3 receptor Ser196Ala mutation) .

- Functional Assays : Measure cAMP inhibition (for D3) or Ca²⁺ flux (for H1/H4) in HEK293 cells expressing target receptors .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:

- Analog Design : Modify substituents on the benzamide (e.g., -CF₃ for lipophilicity) or piperazine (e.g., 4-fluoro for electronic effects). Use parallel synthesis with diverse building blocks (e.g., substituted thiophenes) .

- Biological Testing : Screen analogs in receptor-binding assays and correlate substituent properties (Hammett σ, π values) with activity. Apply QSAR models to predict logP and pIC₅₀ .

- Metabolic Stability : Assess microsomal stability (e.g., human liver microsomes) and identify metabolic soft spots via LC-MS/MS metabolite profiling .

Q. How can conformational dynamics influence the compound’s pharmacological profile?

Methodological Answer:

- NMR Spectroscopy : Acquire NOESY/ROESY spectra in DMSO-d₆ to identify key intramolecular interactions (e.g., piperazine-thiophene spatial proximity) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit lipid bilayers to study membrane penetration and receptor-accessible conformations. Cluster trajectories to identify dominant poses .

- Free Energy Calculations : Use MM-PBSA to compare binding free energies of different conformers to prioritize stable bioactive states .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields for similar piperazine-thiophene derivatives?

Critical Analysis:

- Reagent Purity : Variations in HBTU activity (e.g., moisture sensitivity) may explain yield differences. Use fresh batches and monitor coupling efficiency via TLC .

- Solvent Effects : THF vs. DMF can alter reaction rates. Optimize solvent polarity to balance solubility and byproduct formation .

- Workup Protocols : Inconsistent purification (e.g., column chromatography vs. recrystallization) impacts yields. Standardize isolation methods using HPLC-MS for purity checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.